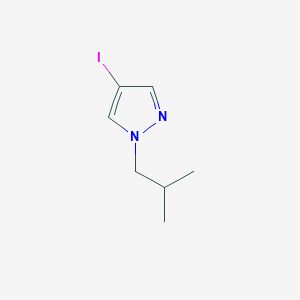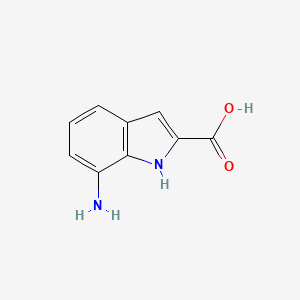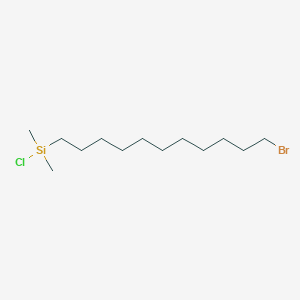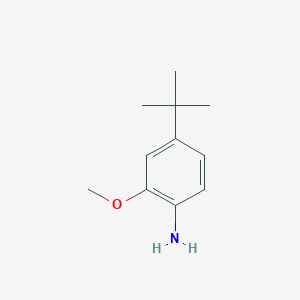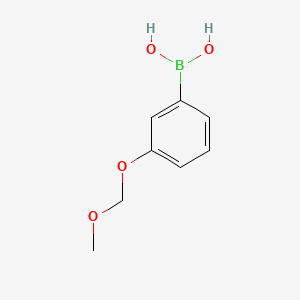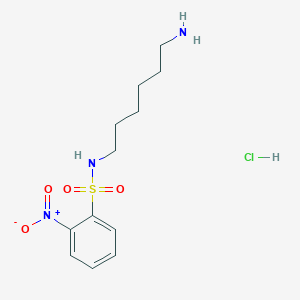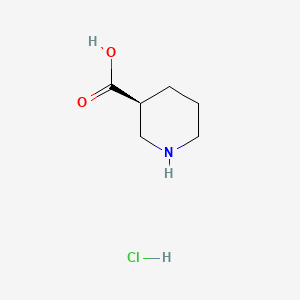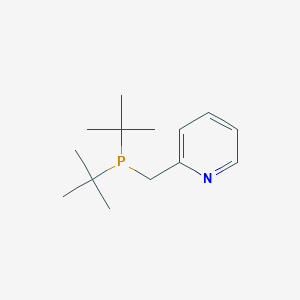
2-(Di-t-butylphosphinométhyl)pyridine
Vue d'ensemble
Description
2-(Di-t-butylphosphinomethyl)pyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a di-t-butylphosphinomethyl group. This compound is of interest in various scientific research applications due to its distinctive properties and reactivity.
Applications De Recherche Scientifique
2-(Di-t-butylphosphinomethyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in transition metal complexes, facilitating catalytic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: It is employed in the synthesis of advanced materials and polymers.
Mécanisme D'action
Target of Action
It is known to be a phosphine ligand , which suggests that it may interact with metal ions in biological systems.
Biochemical Pathways
Given its role as a phosphine ligand, it may be involved in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Action Environment
It is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Di-t-butylphosphinomethyl)pyridine typically involves the reaction of pyridine with di-t-butylphosphine in the presence of a suitable catalyst. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and using anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain precise reaction conditions. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Di-t-butylphosphinomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphine derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Oxidation products include pyridine N-oxides.
Reduction products may include phosphine derivatives.
Substitution products can vary widely depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
2,6-Bis(di-t-butylphosphinomethyl)pyridine
1,2-Bis(di-t-butylphosphinomethyl)benzene
Tri-t-butylphosphine
Uniqueness: 2-(Di-t-butylphosphinomethyl)pyridine is unique in its structure and reactivity compared to similar compounds. Its pyridine ring provides distinct electronic properties, making it suitable for specific applications where other phosphine ligands may not be as effective.
This comprehensive overview highlights the significance of 2-(Di-t-butylphosphinomethyl)pyridine in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFIYMSSSXANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649454 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494199-72-3 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


